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Cat. No.: B3356777 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Echitamine Chloride, a prominent monoterpenoid indole alkaloid. The data presented herein,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),

serves as a crucial resource for researchers, scientists, and professionals engaged in the fields

of natural product chemistry, pharmacology, and drug development.

Introduction
Echitamine chloride is a major bioactive alkaloid isolated from the stem bark of Alstonia

scholaris. It has garnered significant scientific interest due to its diverse pharmacological

activities. Accurate and detailed spectroscopic data is fundamental for the unequivocal

identification, characterization, and quality control of this compound in research and

development settings. This document consolidates the available NMR, IR, and MS data for

Echitamine Chloride into a structured and readily accessible format.

Spectroscopic Data
The following sections present the key spectroscopic data for Echitamine Chloride, organized

into clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b3356777?utm_src=pdf-interest
https://www.benchchem.com/product/b3356777?utm_src=pdf-body
https://www.benchchem.com/product/b3356777?utm_src=pdf-body
https://www.benchchem.com/product/b3356777?utm_src=pdf-body
https://www.benchchem.com/product/b3356777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3356777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical

environment of the hydrogen and carbon atoms within the Echitamine Chloride molecule.

Table 1: ¹H NMR Spectroscopic Data for Echitamine (DMSO)

Chemical Shift (δ)
ppm

Number of Protons Multiplicity Assignment

1.20 - 2.08 2H - 2 x CH

1.20 - 2.08 8H - 4 x CH₂

6.12 - 7.03 5H m Aromatic ring + NH

Table 2: ¹³C NMR Spectroscopic Data for Echitamine Chloride

Detailed ¹³C NMR data for Echitamine Chloride is not readily available in the public domain at

the time of this publication. Researchers are encouraged to consult specialized databases or

perform direct analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Echitamine (KBr Pellet)[1]

Wavenumber (cm⁻¹) Functional Group Assignment

3377.71 O-H stretch[1]

3262.0 Indole N-H stretch[1]

2858.95 C-H stretch[1]

1724.05 C=O stretch (ester, COOCH₃)[1]

1632.4 C=C stretch[1]
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight and elemental composition of a compound, as well

as to elucidate its structure through fragmentation analysis.

Table 4: Mass Spectrometric Data for Echitamine

Ionization Method Molecular Formula
Molecular Weight
(m/z)

Key Fragments
(m/z)

FAB [C₂₂H₂₉N₂O₄]⁺ 385 Data not available

Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the

spectroscopic data presented in this guide.

NMR Spectroscopy
The ¹H NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz.

The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the

wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry
The mass spectrum was acquired using a Fast Atom Bombardment (FAB) mass spectrometer.

The analysis confirmed the molecular formula of Echitamine as [C₂₂H₂₉N₂O₄]⁺, corresponding

to a molecular weight of 385.

Visualization of Analytical Workflow
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

natural product like Echitamine Chloride.
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A generalized workflow for the spectroscopic analysis of natural products.

Logical Relationship of Spectroscopic Techniques
The different spectroscopic techniques provide complementary information that, when

combined, leads to the unambiguous identification of a compound.
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Interrelation of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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